An In-depth Technical Guide on the Physical Properties and Synthesis of Dimethyl 2-isocyanatoterephthalate and its Precursor
An In-depth Technical Guide on the Physical Properties and Synthesis of Dimethyl 2-isocyanatoterephthalate and its Precursor
For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physical properties is paramount for its successful application and manipulation. This guide provides a detailed overview of the physical characteristics of Dimethyl 2-aminoterephthalate, a key precursor, and outlines a practical synthetic route to the target compound, Dimethyl 2-isocyanatoterephthalate. Due to the limited availability of direct experimental data for Dimethyl 2-isocyanatoterephthalate, this whitepaper emphasizes the properties of its stable and well-characterized amine precursor, providing a foundational understanding for its conversion and subsequent use.
Part 1: Core Physical and Chemical Properties of Dimethyl 2-aminoterephthalate
Dimethyl 2-aminoterephthalate (CAS 5372-81-6) serves as the primary starting material for the synthesis of its isocyanate derivative.[1] A thorough characterization of this precursor is essential for predicting the behavior and successful synthesis of the target compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | [2][3] |
| Molecular Weight | 209.20 g/mol | [1][2] |
| Appearance | White to yellow to green powder or crystals | [3][4] |
| Melting Point | 127-137 °C | [1][2][4] |
| Boiling Point | 345.6 °C at 760 mmHg | [2][3][5][6] |
| Density | 1.248 g/cm³ | [2][3][6] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone.[6][7] | [6][7] |
| Flash Point | 172.6 °C | [2][3][6] |
A multi-faceted spectroscopic analysis is crucial for the unambiguous identification and quality control of Dimethyl 2-aminoterephthalate.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons and the methyl esters. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum, while the two methyl groups will each give a singlet, likely at slightly different chemical shifts due to the influence of the adjacent amino and ester groups.[8]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons of the ester groups, the aromatic carbons (with and without attached protons), and the two methyl carbons. The positions of these signals are indicative of the electronic environment of each carbon atom.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the ester groups, and the C-N and C-O stretching vibrations.[10][11] The presence of broad absorption bands in the 3000-3600 cm⁻¹ range is indicative of the N-H stretching vibrations of the primary amine.[12] The strong carbonyl stretching vibration band (C=O) of the ester groups is expected in the region of 1700 cm⁻¹.[13]
Part 2: Synthesis of Dimethyl 2-isocyanatoterephthalate from Dimethyl 2-aminoterephthalate
The conversion of an aromatic amine to an isocyanate is a fundamental transformation in organic synthesis, often accomplished through phosgenation.[14][15] Given the hazardous nature of phosgene gas, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) are frequently employed in a laboratory setting for their comparative safety and ease of handling.[16][17][18]
The following protocol outlines a general procedure for the synthesis of Dimethyl 2-isocyanatoterephthalate using triphosgene. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
-
Reaction Setup: A solution of Dimethyl 2-aminoterephthalate in an inert, dry solvent (e.g., dichloromethane or toluene) is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is crucial to prevent the highly reactive isocyanate product from reacting with atmospheric moisture.
-
Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the amine solution at a low temperature (typically 0 °C or below).[19] This initial low-temperature addition helps to control the exothermic reaction and minimize the formation of urea byproducts, which can occur if the amine reacts with the newly formed isocyanate.[20]
-
Base Addition: After the addition of triphosgene, a non-nucleophilic organic base, such as triethylamine, is added dropwise while maintaining the low temperature.[19] The base is essential to neutralize the hydrochloric acid that is generated during the reaction, driving the equilibrium towards the formation of the isocyanate.
-
Reaction Progression: The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for a period to ensure complete conversion.[17][19] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or in-situ IR spectroscopy, looking for the disappearance of the starting amine and the appearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The solvent is then removed under reduced pressure to yield the crude Dimethyl 2-isocyanatoterephthalate. Further purification can be achieved by distillation under reduced pressure or recrystallization, depending on the physical state of the product.
Caption: Synthetic workflow for Dimethyl 2-isocyanatoterephthalate.
Part 3: Predicted Physical Properties of Dimethyl 2-isocyanatoterephthalate
-
Molecular Formula and Weight: The molecular formula would be C₁₁H₇NO₅, and the molecular weight would be approximately 233.18 g/mol .
-
Physical State: It is likely to be a solid at room temperature, possibly crystalline, given the rigidity of the aromatic ring and the polar nature of the isocyanate and ester groups.
-
Melting and Boiling Points: The melting point is expected to be higher than that of the corresponding amine due to the increased molecular weight and polarity. The boiling point will also be significantly higher, and distillation would likely require reduced pressure to prevent decomposition.
-
Solubility: Similar to its precursor, it is expected to have low solubility in water but should be soluble in a range of common aprotic organic solvents such as dichloromethane, chloroform, toluene, and tetrahydrofuran.
-
Reactivity and Stability: Isocyanates are highly reactive compounds, particularly towards nucleophiles such as water, alcohols, and amines.[21] Therefore, Dimethyl 2-isocyanatoterephthalate should be stored under anhydrous conditions to prevent its conversion to the corresponding carbamic acid (which would be unstable and likely decarboxylate back to the amine) or the formation of ureas.
This guide provides a foundational understanding of the physical properties of Dimethyl 2-aminoterephthalate and a scientifically grounded approach to the synthesis of Dimethyl 2-isocyanatoterephthalate. For any application, it is strongly recommended that the physical properties of the synthesized isocyanate be determined experimentally.
References
-
Ren, Y. (2017). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Retrieved from [Link]
-
iChemical. (n.d.). Dimethyl 2-aminoterephthalate, CAS No. 5372-81-6. Retrieved from [Link][2]
-
PubChem. (n.d.). Dimethyl aminoterephthalate. Retrieved from [Link][9]
-
NIST. (n.d.). 1,4-Benzenedicarboxylic acid, 2-amino-, dimethyl ester. Retrieved from [Link][10]
-
Supporting Information for Rhenium-Catalyzed C-H Aminocarbonylation of Azobenzenes with Isocyanates. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
-
Scientific.net. (2012, July 26). Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Retrieved from [Link][17]
-
LookChem. (n.d.). Dimethyl 2-aminoterephthalate. Retrieved from [Link][6]
-
Google Patents. (n.d.). Process for the preparation of isocyanates. Retrieved from [14]
-
Organic Process Research & Development. (2020). Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. Retrieved from [Link][20]
-
ChemicalBook. (2024, April 9). Dimethyl aminoterephthalate. Retrieved from [Link]
-
Stenutz. (n.d.). dimethyl aminoterephthalate. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 5372-81-6 | Dimethyl 2-aminoterephthalate. Retrieved from [Link]
-
ACS Omega. (2024, February 28). How To Get Isocyanate?. Retrieved from [Link]
-
Polymer Chemistry. (2020, July 28). General approach to prepare polymers bearing pendant isocyanate groups. Retrieved from [Link][21]
- Google Patents. (n.d.). Process for the phosgenation of amines in the gas phase using microstructure mixers.
- Google Patents. (n.d.). Preparation of aromatic isocyanates.
-
PMC. (n.d.). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). Retrieved from [Link]
-
ResearchGate. (2012, November 28). Process-for-preparing-isocyanates-by-phosgenation-of-the-corresponding-amines-in-the-gas-phase.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Aminoterephthalic acid dimethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR, UV spectroscopic and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 2-aminoterephthalic acid | Request PDF. Retrieved from [Link][12]
-
ResearchGate. (n.d.). 2-aminoterephthalate compounds: a thermal and spectroscopic approach. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][13]
Sources
- 1. Dimethyl aminoterephthalate 97 5372-81-6 [sigmaaldrich.com]
- 2. Dimethyl 2-aminoterephthalate, CAS No. 5372-81-6 - iChemical [ichemical.com]
- 3. echemi.com [echemi.com]
- 4. Dimethyl aminoterephthalate, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Dimethyl 2-aminoterephthalate | 5372-81-6 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. CAS 5372-81-6: 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4… [cymitquimica.com]
- 8. Dimethyl aminoterephthalate(5372-81-6) 1H NMR [m.chemicalbook.com]
- 9. Dimethyl aminoterephthalate | C10H11NO4 | CID 79336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,4-Benzenedicarboxylic acid, 2-amino-, dimethyl ester [webbook.nist.gov]
- 11. Dimethyl aminoterephthalate(5372-81-6) IR Spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]
- 15. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]
- 16. Triphosgene - Wikipedia [en.wikipedia.org]
- 17. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene | Scientific.Net [scientific.net]
- 18. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 19. rsc.org [rsc.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
